molecular formula C18H17NO5 B4109788 5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate

5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate

Cat. No.: B4109788
M. Wt: 327.3 g/mol
InChI Key: NMUVZDFATVNGKX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate is an organic compound with a complex structure It is composed of a naphthalene ring system that is partially hydrogenated and substituted with a methoxy and nitro group on a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene. This intermediate is then reacted with 4-methoxy-3-nitrobenzoic acid in the presence of a suitable catalyst to form the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester linkage allows for hydrolysis, releasing active components that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but lacks the methoxy and nitro groups.

    4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid: Contains a similar naphthalene ring but with different functional groups.

    7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Similar naphthalene core but with different substituents.

Uniqueness

5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups on the benzoate ester makes it a versatile compound for various applications .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-17-9-7-14(11-16(17)19(21)22)18(20)24-15-8-6-12-4-2-3-5-13(12)10-15/h6-11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUVZDFATVNGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(CCCC3)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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